

Harmine's Anti-Cancer Effects: A Comparative Analysis Across Different Cell Lines

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Compound of Interest

Compound Name: *Harmine*

Cat. No.: *B1663883*

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A comprehensive review of recent studies reveals that **harmine**, a naturally occurring β -carboline alkaloid, exhibits significant anti-cancer properties across a variety of cancer cell lines. This comparative guide synthesizes experimental data on **harmine**'s impact on cell viability, apoptosis, and cell cycle progression, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating its therapeutic potential. The data indicates that **harmine**'s efficacy is both dose- and cell line-dependent, with pronounced effects observed in breast, colon, and melanoma cancer cells, among others.

Data Summary: Harmine's Potency and Cellular Effects

Harmine's cytotoxic effects, quantified by the half-maximal inhibitory concentration (IC₅₀), demonstrate a wide range of sensitivity among different cancer cell lines. Furthermore, **harmine** consistently induces programmed cell death (apoptosis) and disrupts the normal cell cycle, leading to an arrest at various phases, thereby inhibiting cancer cell proliferation.

Table 1: Comparative IC₅₀ Values of Harmine in Various Cancer Cell Lines

Cancer Type	Cell Line	IC50 (μM)	Incubation Time (h)
Breast Cancer	HBL-100	32	Not Specified
MCF-7	100.6	24	
52.4	48		
18.7	72		
Lung Cancer	A549	106	Not Specified
NSCLC Cells	10.11 - 32.74	Not Specified	
Colon Cancer	HT-29	45	Not Specified
HCT-116	33	Not Specified	
SW620	5.13 (μg/mL)	48	
Cervical Cancer	HeLa	61	Not Specified
Liver Cancer	HepG2	20.7	Not Specified
SK-Hep1	98.5	24	
55.0	48		
11.5	72		
Anaplastic Thyroid Cancer	BHT-101	11.7	Not Specified
CAL-62	22.0	Not Specified	

Table 2: Effect of Harmine on Apoptosis in Different Cancer Cell Lines

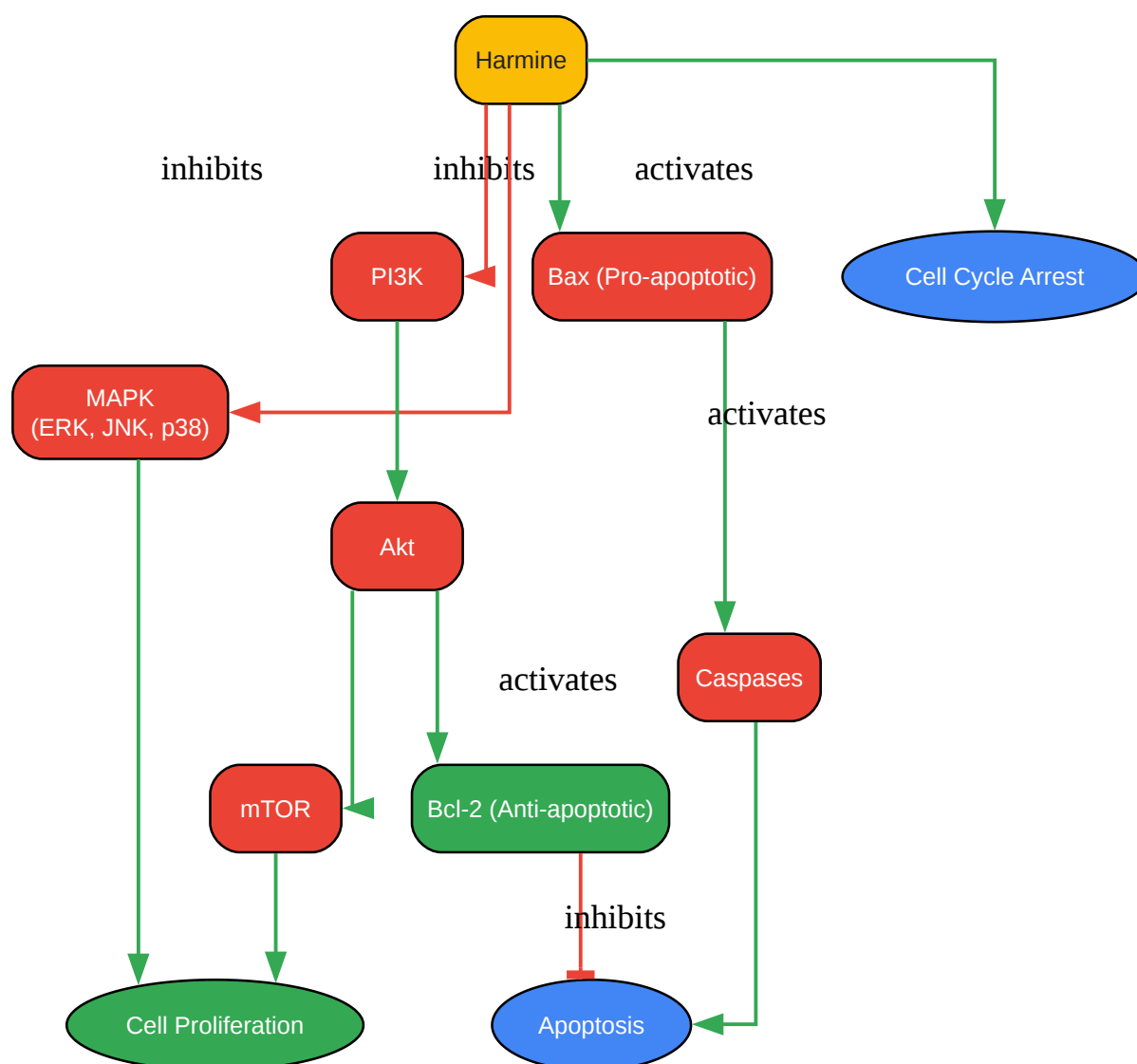
Cell Line	Harmine Concentration (μM)	Apoptosis Rate (%)
MCF-7	50	22.2
100	30.5	
150	43.7	
MDA-MB-231	50	12.0
100	21.8	
150	43.1	
SW620	Not Specified	11.96 to 26.38
B16 Melanoma	40	1.66
60	3.70	
80	8.65	
SK-Hep1	50	26.92
HepG2	Not Specified	46.7

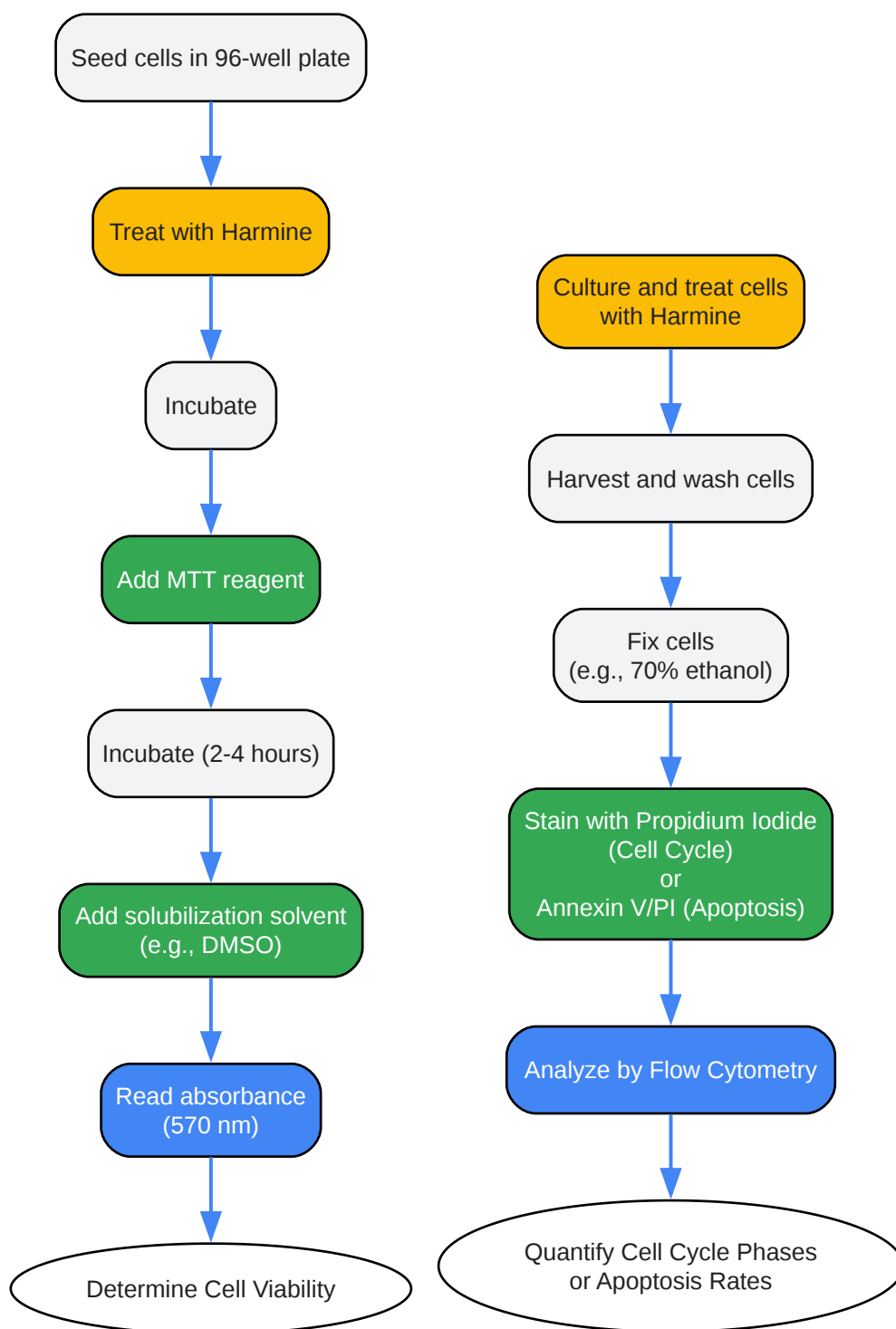
Table 3: Effect of Harmine on Cell Cycle Distribution in Different Cancer Cell Lines

Cell Line	Harmine Concentration (μM)	% in G0/G1	% in S	% in G2/M
SW620	Not Specified	Decrease	Increase	Increase
MCF-7	20	Not Specified	Not Specified	8.69 to 22.50
MDA-MB-231	20	Not Specified	Not Specified	13.76 to 22.64
HCT116	40	Decrease	Not Specified	13.71 to 61.61
SCC-4 & SCC-25	Not Specified	Increase (G0/G1 arrest)	Not Specified	Not Specified

Signaling Pathways Modulated by Harmine

Harmine exerts its anti-cancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The primary pathways affected are the PI3K/Akt/mTOR and the MAPK pathways.





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